molecular formula C21H14ClN3O5S B2888131 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 877638-07-8

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No.: B2888131
CAS No.: 877638-07-8
M. Wt: 455.87
InChI Key: OJFBUGNAFRGKPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This hybrid molecule integrates multiple pharmacologically active motifs: a 4H-pyran-3-yl core linked via a thiomethyl bridge to a pyrimidine ring, which is ester-bound to a 5-methylisoxazole carboxylate bearing a 2-chlorophenyl group. Isoxazole derivatives are recognized in scientific literature for their diverse biological activities and are common scaffolds in the development of therapeutic agents (Loh et al., 2010) . The strategic incorporation of a pyrimidine-thioether linker enhances the molecule's potential for molecular recognition and binding affinity, making it a valuable template for constructing targeted chemical libraries. This compound is primarily intended for research applications as a key intermediate in the synthesis of novel small molecule inhibitors, protease inhibitors, and kinase inhibitors. Researchers can utilize this building block to explore structure-activity relationships (SAR) and develop potential candidates for various disease pathways. The presence of the ester functional group offers a versatile handle for further synthetic modification, including hydrolysis or transesterification reactions. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Strictly not for human consumption.

Properties

IUPAC Name

[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN3O5S/c1-12-18(19(25-30-12)14-5-2-3-6-15(14)22)20(27)29-17-10-28-13(9-16(17)26)11-31-21-23-7-4-8-24-21/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJFBUGNAFRGKPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC3=COC(=CC3=O)CSC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,3-diketone.

    Introduction of the Pyrimidin-2-ylthio Group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a thiol group.

    Construction of the Isoxazole Ring: This can be done via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling: The final step involves coupling the pyran and isoxazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the pyrimidin-2-ylthio group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it a candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrimidin-2-ylthio group could be involved in binding to metal ions or other cofactors, while the isoxazole ring might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares the target compound with structurally analogous molecules from the literature:

Compound Name Core Structure Substituents Key Features Reference
4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate (Target) 4H-Pyran - 6: (Pyrimidin-2-ylthio)methyl
- 3: Isoxazole carboxylate with 2-ClPh
Combines pyrimidine-thioether and chlorophenyl-isoxazole for dual reactivity
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-nitrobenzoate 4H-Pyran - 6: Thiadiazole-thio with thiophene carboxamide
- 3: 4-Nitrobenzoate
Electron-withdrawing nitro group enhances electrophilicity
Ethyl 4-(2-chlorophenyl)-6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine - 4: 2-Chlorophenyl
- 6: Piperazinylmethyl
Piperazine moiety introduces basicity and H-bonding potential
2-Methoxyethyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Tetrahydropyrimidine - 4: Chlorophenyl-pyrazole
- 2-Methoxyethyl ester
Methoxyethyl ester improves solubility
Derivatives of 4-oxo-1,4-dihydropyridine-3-carboxylic acid Dihydropyridine - Isoxazole-derived substituents Mo(CO)6-mediated synthesis enables diverse aryl/hetaryl substitutions

Key Observations:

Core Structure Variations :

  • The target’s 4H-pyran core differs from tetrahydropyrimidines (e.g., ) and dihydropyridines (), impacting conjugation and planarity. Pyran derivatives exhibit higher rigidity compared to saturated pyrimidines.

Substituent Effects: The pyrimidinylthio group in the target contrasts with thiadiazole-thio () or piperazinylmethyl () substituents. Sulfur-linked heterocycles enhance π-π interactions but vary in steric demand and electronic profiles.

Synthetic Strategies :

  • Multi-component reactions (e.g., Biginelli-type syntheses in ) and metal-mediated rearrangements () are common for pyrimidine/pyran derivatives. The target’s synthesis likely combines these approaches.

Research Findings and Data

While direct biological or physicochemical data for the target compound are unavailable in the provided evidence, insights can be extrapolated from analogs:

  • Pyrimidinones: Derivatives with chlorophenyl groups exhibit anti-hypertensive and antibacterial activity .
  • Isoxazole-Pyran Hybrids : Mo(CO)6-mediated syntheses () yield stable, crystalline products, suggesting the target may share similar crystallinity.
  • Thioether Linkages : Compounds with sulfur bridges (e.g., ) show enhanced metabolic stability compared to oxygen analogs.

Biological Activity

The compound 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate , also referred to as ML221 , has garnered attention for its potential biological activities, particularly as an antagonist of the apelin receptor (APJ). This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

PropertyValue
Molecular Formula C₁₇H₁₁N₃O₆S
Molecular Weight 385.35 g/mol
CAS Number 877636-42-5
Purity ≥99%
Storage Conditions Sealed in dry, 2-8°C

ML221 functions primarily as an apelin receptor antagonist , exhibiting selective inhibition with IC50 values of 0.70 μM in cAMP assays and 1.75 μM in β-arrestin assays. It displays over a 37-fold selectivity for the APJ receptor compared to the angiotensin II type 1 (AT1) receptor, indicating its potential for targeted therapeutic applications without significant off-target effects .

Antiproliferative Effects

Research has indicated that ML221 may inhibit cell proliferation in various cancer cell lines. In vitro studies suggest its role in reducing cell viability through modulation of the apelin/APJ signaling pathway, which is implicated in cancer progression and metastasis .

Cardiovascular Implications

The apelin/APJ system plays a critical role in cardiovascular homeostasis. ML221's antagonistic properties may provide therapeutic avenues for managing cardiovascular diseases by modulating this pathway. Studies have shown that inhibition of the apelin/APJ axis can decrease cholangiocarcinoma growth, highlighting its potential role in cancer therapy .

Anti-inflammatory Properties

Preliminary investigations suggest that ML221 may possess anti-inflammatory effects, potentially through its action on the APJ receptor. This could be relevant for conditions characterized by chronic inflammation, although further studies are necessary to elucidate these mechanisms fully .

Case Studies and Research Findings

  • Cell-Based Assays : In a study by Maloney et al., ML221 was characterized as a potent antagonist of the APJ receptor through high-throughput screening methods. The compound showed no significant binding to other GPCRs, confirming its specificity .
  • Cancer Research : Hall et al. demonstrated that antagonism of the apelin/APJ axis using ML221 resulted in reduced growth rates of cholangiocarcinoma cells, suggesting a novel approach to cancer treatment targeting this pathway .
  • In Vivo Studies : While most findings are based on in vitro assays, ongoing research aims to explore the pharmacokinetics and therapeutic efficacy of ML221 in animal models to better understand its biological activity and potential clinical applications .

Q & A

Q. What strategies are recommended for optimizing the multi-step synthesis of this compound?

The synthesis of this compound involves multi-step reactions, including nucleophilic substitutions, coupling reactions, and esterifications. Key considerations include:

  • Stepwise optimization : Prioritize isolating intermediates to monitor purity via HPLC or TLC .
  • Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in pyrimidine-thioether formation, as demonstrated in analogous syntheses .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMF) at 80–100°C enhance reaction rates for thioether linkages, while lower temperatures (40–60°C) reduce side reactions in esterification steps .

Q. Which analytical techniques are most effective for structural characterization?

  • X-ray crystallography : Resolve the 3D conformation of the pyran-isoxazole core and confirm stereochemistry .
  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign signals for the pyrimidine-thioether (δ 2.8–3.2 ppm for SCH₂) and isoxazole carbonyl (δ 165–170 ppm) .
    • HRMS : Validate molecular weight (±2 ppm accuracy) to distinguish between isobaric intermediates .

Q. How should initial biological screening be designed to assess potential bioactivity?

  • Assay selection : Prioritize antimicrobial (e.g., Staphylococcus aureus MIC assays) and anti-inflammatory (COX-2 inhibition) models based on structural analogs .
  • Dosage ranges : Test 1–100 µM concentrations, adjusting for solubility using DMSO/PBS mixtures (<1% DMSO to avoid cytotoxicity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects?

  • Variable substituents : Compare halogenated aryl groups (e.g., 2-chlorophenyl vs. 4-fluorobenzoate) to assess electronic effects on bioactivity .

  • Core modifications : Introduce methyl or methoxy groups to the pyran ring to study steric impacts on target binding .

  • Table: Substituent Effects on Bioactivity

    Substituent (R)Bioactivity Trend (vs. Parent)Reference
    2-Fluorophenyl↑ Anticancer (HeLa IC₅₀)
    4-Chlorophenyl→ Antimicrobial
    4-Methoxyphenyl↓ Solubility, ↑ COX-2 inhibition

Q. What methodologies address low yields in pyrimidine-thioether coupling reactions?

  • Catalyst optimization : Replace Pd(PPh₃)₄ with Pd(OAc)₂/XPhos to enhance turnover in sterically hindered environments .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups to prevent side reactions during coupling .

Q. How can discrepancies in biological assay data be resolved?

  • Assay standardization : Replicate studies under controlled oxygen levels (e.g., hypoxia vs. normoxia) to account for metabolic interference .
  • Metabolite profiling : Use LC-MS to identify degradation products that may skew activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.